3-(5-Bromo-2-methoxyphenyl)pentanoic acid
CAS No.: 1215921-38-2
Cat. No.: VC4148056
Molecular Formula: C12H15BrO3
Molecular Weight: 287.153
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1215921-38-2 |
---|---|
Molecular Formula | C12H15BrO3 |
Molecular Weight | 287.153 |
IUPAC Name | 3-(5-bromo-2-methoxyphenyl)pentanoic acid |
Standard InChI | InChI=1S/C12H15BrO3/c1-3-8(6-12(14)15)10-7-9(13)4-5-11(10)16-2/h4-5,7-8H,3,6H2,1-2H3,(H,14,15) |
Standard InChI Key | PHAJZRBVTFENEH-UHFFFAOYSA-N |
SMILES | CCC(CC(=O)O)C1=C(C=CC(=C1)Br)OC |
Introduction
Structural and Molecular Characteristics
Core Molecular Architecture
3-(5-Bromo-2-methoxyphenyl)pentanoic acid features a phenyl ring substituted with a bromine atom at the para-position (C5) and a methoxy group at the ortho-position (C2). The phenyl group is bonded to the third carbon of a pentanoic acid chain, terminating in a carboxylic acid functional group. This arrangement is confirmed by its SMILES notation (CCC(CC(=O)O)C1=C(C=CC(=C1)Br)OC
) and InChIKey (PHAJZRBVTFENEH-UHFFFAOYSA-N
) , which encode its stereochemical and connectivity details.
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular formula | C₁₂H₁₅BrO₃ | |
Molecular weight | 287.15 g/mol | |
IUPAC name | 3-(5-bromo-2-methoxyphenyl)pentanoic acid | |
XLogP3 | 3.2 (estimated) |
Synthetic Pathways and Methodologies
Hypothesized Synthesis Routes
-
Bromination and Methoxylation: Introducing bromine and methoxy groups to a pre-functionalized phenyl precursor.
-
Alkylation: Coupling the modified phenyl group to a pentanoic acid backbone using alkylation agents.
-
Carboxylic Acid Formation: Oxidizing terminal alcohol groups or hydrolyzing nitriles to yield the final carboxylic acid.
Challenges in Synthesis
The steric hindrance imposed by the ortho-methoxy group may complicate coupling reactions, necessitating optimized catalysts or elevated temperatures. Additionally, bromine’s susceptibility to nucleophilic substitution requires careful control of reaction conditions to avoid undesired side products .
Physicochemical Properties
Solubility and Stability
The compound’s solubility is influenced by its polar carboxylic acid group and nonpolar bromophenyl moiety. It is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and insoluble in water due to the hydrophobic aromatic ring. Stability data are unavailable, but brominated aromatics generally exhibit moderate thermal stability, degrading at temperatures exceeding 200°C .
Table 2: Predicted Physicochemical Properties
Property | Prediction | Basis |
---|---|---|
Melting point | 120–140°C | Analogous brominated acids |
LogP (octanol-water) | ~3.2 | Computed via XLogP3 |
Aqueous solubility | <1 mg/mL | Structural analogs |
Compound | Chain Length | Reported Activity | Source |
---|---|---|---|
3-(5-Bromo-2-methoxyphenyl)butanoic acid | C4 | Antimicrobial | |
3-(5-Bromo-2-methoxyphenyl)hexanoic acid | C6 | Enzyme inhibition | |
Pentanoic acid variant | C5 | Not yet reported | — |
Applications in Research and Industry
Medicinal Chemistry
The compound’s structure aligns with pharmacophores found in nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Its potential as a scaffold for drug design warrants exploration, particularly in targeting inflammatory pathways.
Organic Synthesis
As a brominated building block, it could participate in Suzuki-Miyaura couplings or serve as a precursor for halogen exchange reactions, enabling access to diverse aromatic derivatives .
Future Research Directions
-
Synthetic Optimization: Developing efficient, scalable routes for large-scale production.
-
Biological Screening: Evaluating antimicrobial, anticancer, and anti-inflammatory activity in vitro.
-
Structure-Activity Relationships (SAR): Modifying chain length and substituents to enhance efficacy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume